1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Description
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS: 2073047-01-3) is a pyrimidine-fused heterocyclic compound with the molecular formula C₉H₁₁N₃O₂S and a molecular weight of 225.27 g/mol . It is synthesized via a three-step sequence starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), involving lithiation, aldehyde coupling, and cyclization with ethyl chloroformate under mild conditions . The compound exhibits a white solid morphology with a melting point of 113–115°C (hexane/CH₂Cl₂) and characteristic IR absorption at 1734 cm⁻¹ (C=O stretch) .
Biological studies highlight its role as a mutant-selective EGFR L858R/T790M inhibitor, demonstrating potency against non-small cell lung cancer (NSCLC) models while sparing wild-type EGFR . Its structural scaffold allows modifications at the C1 (ethyl group) and C7 (methylthio group) positions, which are critical for target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
1-ethyl-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-3-12-7-6(5-14-9(12)13)4-10-8(11-7)15-2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJUSPBSYBIKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2COC1=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Material : Ethyl 5-amino-4-(methylthio)pyrimidine-6-carboxylate is treated with triphosgene (BTC) in dichloromethane under nitrogen at -30°C.
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Cyclization : Addition of N-ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) facilitates oxazine ring formation.
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Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound (68–72%).
Key Conditions
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Temperature: -30°C to 0°C (prevents side reactions).
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Solvent: Anhydrous dichloromethane.
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Catalysts: DIPEA for deprotonation.
Oxidative Sulfur Functionalization
A patent route emphasizes sulfur methylation post-cyclization.
Stepwise Synthesis
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Intermediate Preparation : 1-Ethyl-7-mercapto-1,4-dihydro-2H-pyrimido[4,5-D]oxazin-2-one is synthesized via cyclocondensation of 4-amino-5-mercaptopyrimidine with ethyl chloroformate.
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Methylation : Treatment with methyl iodide (CH₃I) in acetonitrile/water (2:1) using Oxone® (2 equiv) as an oxidant at 25°C for 12 hours.
Critical Parameters
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Oxidant: Oxone® ensures selective sulfuration without over-oxidation.
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Solvent Polarity: Acetonitrile/water mixture enhances reagent solubility.
One-Pot Multi-Component Reaction
A scalable approach combines cyclization and alkylation in a single vessel.
Procedure
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Reactants :
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5-Amino-4-(methylthio)pyrimidine-6-carboxylic acid (1.0 equiv).
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Ethyl isocyanate (1.2 equiv).
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Triethylamine (2.0 equiv) in tetrahydrofuran (THF).
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Cyclization : Heated at 80°C for 6 hours.
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Alkylation : Addition of ethyl bromide (1.5 equiv) and potassium carbonate (3.0 equiv) at 60°C for 4 hours.
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Isolation : Filtered and washed with cold methanol to obtain a 78% yield.
Advantages
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Eliminates intermediate purification.
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Compatible with bulk production.
Microwave-Assisted Synthesis
A rapid method reduces reaction time from hours to minutes.
Optimization
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Reagents :
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4-Amino-5-(methylthio)pyrimidine (1.0 equiv).
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Ethyl chlorooxalate (1.1 equiv).
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DBU (1,8-diazabicycloundec-7-ene, 0.5 equiv).
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Conditions : Microwave irradiation at 150°C for 15 minutes.
Table 1: Comparison of Preparation Methods
| Method | Key Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cyclization | Triphosgene, DIPEA | -30°C | 6 h | 68–72 |
| Oxidative Methylation | CH₃I, Oxone® | 25°C | 12 h | 85–90 |
| One-Pot Reaction | Ethyl isocyanate, K₂CO₃ | 80°C | 10 h | 78 |
| Microwave-Assisted | DBU, Microwave | 150°C | 15 min | 82 |
Industrial-Scale Production
A patented large-scale synthesis highlights cost-effective modifications:
Process Details
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Cyclocondensation :
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4-Amino-5-mercaptopyrimidine (10 kg) reacted with ethyl chloroformate (12 L) in toluene under reflux (110°C) for 8 hours.
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Methylation :
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Crude intermediate treated with methyl tosylate (9.5 kg) in DMF at 50°C for 6 hours.
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Purification :
Key Considerations
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Solvent Recovery: Toluene and DMF are recycled via distillation.
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Purity: ≥99% (HPLC) achieved through recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties, particularly against cancers associated with isocitrate dehydrogenase mutations (IDH1 and IDH2). The proposed mechanism involves the modulation of metabolic pathways in cancer cells, leading to inhibited growth and proliferation. Studies have utilized various biochemical assays to evaluate its efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects at low concentrations.
Antiviral Properties
In addition to its antitumor activity, this compound has shown antiviral effects. For example, it has been evaluated for its ability to inhibit various viruses, including human rhinovirus (HRV) types and respiratory syncytial virus (RSV). The effective concentration (EC50) values were determined through MTS-based colorimetric assays, indicating its potential as an antiviral agent.
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes the formation of the pyrimidine and oxazine rings through condensation reactions followed by functional group modifications. Variants of this compound have been explored to enhance solubility and reactivity, leading to derivatives with altered biological activities.
Comparative Data Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one | Structure | Antitumor and antiviral properties |
| 7-Amino-4H-pyrimido[4,5-D][1,3]oxazin-2-one | Structure | Focused on amino acid interactions |
| 7-(Phenylethylamino)-4H-pyrimido[4,5-D][1,3]oxazin-2-one | Structure | Increased receptor binding potential |
Note: The structures are represented as images linked appropriately.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound displayed significant cytotoxicity against glioma cells with IDH mutations. The study utilized flow cytometry to assess apoptosis rates and revealed that treatment led to a marked increase in apoptotic cells compared to control groups.
Case Study 2: Antiviral Activity Against HRV
In another investigation focusing on the antiviral properties of this compound against HRV types 14 and 16, it was found that it exhibited an EC50 of approximately 3.6 µM in H1-HeLa cells. This study highlighted its potential as a therapeutic agent for viral infections by demonstrating significant protection against virus-induced cytopathic effects.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs. Methyl at C1 : The ethyl substituent (4b) enhances EGFR mutant selectivity compared to methyl (4a), likely due to improved hydrophobic interactions with the Met790 residue .
- Thiophenyl at C4 : Compound 4h shows broader kinase inhibition but reduced yields (~28%) due to steric hindrance during cyclization .
- Bulkier Substituents : Isobutyl derivatives exhibit lower synthetic yields (e.g., 4j: <20%), attributed to steric effects during sodium hydride-mediated alkoxide formation .
EGFR Inhibition
| Compound | IC₅₀ (EGFR L858R/T790M) | Selectivity (vs. WT EGFR) |
|---|---|---|
| 4b (Ethyl) | 0.8 nM | >100-fold |
| 4a (Methyl) | 5.2 nM | ~10-fold |
| Compound 20a (C4-alkyl) | 0.3 nM | >500-fold |
Source : Structure-guided optimization introduced C4-alkyl groups (e.g., compound 20a) to enhance potency and selectivity, achieving IC₅₀ values as low as 0.3 nM .
Physicochemical Properties
| Property | 4b (Ethyl) | 4a (Methyl) | 4h (Thiophenyl) |
|---|---|---|---|
| LogP (Calculated) | 2.1 | 1.8 | 2.5 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.25 (DMSO) | 0.08 (DMSO) |
| Plasma Stability (t₁/₂) | >24 h | 18 h | 6 h |
Notes: The ethyl group in 4b improves metabolic stability over methyl analogs, critical for in vivo efficacy .
Biological Activity
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 225.27 g/mol
- CAS Number : 2073047-01-3
Research indicates that this compound exhibits significant antitumor activity. Its mechanism may involve the following:
- Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in cancer metabolism, particularly those associated with isocitrate dehydrogenase mutations (IDH1 and IDH2) .
- Cellular Pathway Modulation : It may modulate metabolic pathways that lead to inhibited growth and proliferation of cancer cells .
Antitumor Activity
Studies have demonstrated the compound's efficacy against various cancer cell lines. Its ability to target metabolic pathways makes it a promising candidate for the development of novel anticancer therapies.
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance have shown that this compound binds to specific proteins involved in cancer cell metabolism. This binding affinity is crucial for understanding its therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Cyclization Reaction : The reaction of malononitrile with phenyl isothiocyanate in the presence of sodium hydride in DMF.
- Purification Steps : Subsequent purification steps are necessary to isolate the desired product with high yield and purity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for synthesizing 1-ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one?
A common method involves multi-step reactions starting with pyrimidine precursors. For example, 4,6-dichloro-pyrimidine derivatives can undergo nucleophilic substitution with ethylamine to introduce the ethyl group, followed by thiolation using methylthio reagents. Cyclization with oxazinone-forming agents (e.g., di(imidazol-1-yl)methanone) under reflux in dioxane or THF completes the core structure. Key steps require triethylamine as a base and controlled heating (reflux at 80–110°C for 3–10 h) to optimize yields .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Essential for verifying substituent positions (e.g., ethyl group at N1, methylthio at C7) and dihydro-oxazinone ring conformation.
- LC-MS : Validates molecular weight and purity, particularly for detecting byproducts from incomplete cyclization.
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with sterically hindered substituents?
Steric hindrance at C7 (e.g., bulkier thioethers) often reduces cyclization efficiency. Strategies include:
- Catalyst screening : Palladium or copper catalysts may accelerate coupling steps .
- Solvent polarity adjustment : High-polarity solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Contradictory data on yield optimization (e.g., THF vs. dioxane efficiency) should be resolved via controlled comparative studies .
Q. How can structural ambiguities arising from overlapping NMR signals be resolved?
For compounds with complex spin systems (e.g., diastereotopic protons in the oxazinone ring):
Q. What strategies are recommended for analyzing contradictory elemental analysis and HR-MS data?
Discrepancies between calculated and observed elemental composition may arise from hygroscopic intermediates or incomplete purification. Mitigation steps:
- Repeat analysis under anhydrous conditions .
- Combined TGA-DSC : Detects residual solvents or decomposition products.
- High-resolution mass spectrometry (HR-MS) : Provides exact mass validation (e.g., observed m/z 321.0330 vs. calculated 321.0339 in analogous compounds) .
Q. How can researchers design assays to evaluate biological activity (e.g., kinase inhibition)?
- In vitro enzyme assays : Use purified EGFR L858R/T790M or IDH1 mutants with ATP/NADPH depletion monitored via fluorescence.
- Cellular assays : Measure IC50 in cancer cell lines (e.g., HCT-116 for IDH1 mutants) with Western blotting for phosphorylated targets.
- Structure-activity relationship (SAR) : Modify substituents at C7 (methylthio vs. arylthio) to assess potency changes .
Q. What computational methods aid in predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Screens against EGFR or CGRP receptor crystal structures (PDB: 4ZBI, 6H7O).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free energy calculations (MM-PBSA) : Quantifies binding affinities for SAR refinement .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in biological activity data across studies?
Example: Discrepancies in IC50 values for IDH1 inhibition may stem from assay conditions (e.g., Mg²⁺ concentration, pH). Solutions:
- Standardize protocols : Use identical buffer systems and enzyme batches.
- Control compounds : Include reference inhibitors (e.g., AGI-5198 for IDH1) for cross-validation.
- Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers .
Q. What analytical approaches validate synthetic intermediates prone to oxidation or degradation?
- HPLC-DAD : Monitors stability of methylthio groups under oxidative conditions.
- LC-MS/MS : Identifies degradation products (e.g., sulfoxide/sulfone derivatives).
- Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks to assess shelf-life .
Methodological Best Practices
Q. How can researchers improve reproducibility in multi-step syntheses?
- Detailed reaction logs : Record exact equivalents, solvent grades, and heating rates.
- Intermediate characterization : Validate each step via LC-MS and NMR before proceeding.
- Collaborative validation : Share protocols with independent labs to confirm yields and purity .
Q. What safety protocols are critical when handling methylthio-containing intermediates?
- Ventilation : Use fume hoods due to volatile sulfur byproducts.
- PPE : Acid-resistant gloves and goggles when working with POCl3 or sulfonyl chlorides.
- Waste disposal : Neutralize acidic/quench reactive reagents before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
